molecular formula C20H20O4 B14180345 7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene CAS No. 927884-96-6

7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene

Cat. No.: B14180345
CAS No.: 927884-96-6
M. Wt: 324.4 g/mol
InChI Key: VLOLJMSUXSWPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with methoxy groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between aryl halides and boronic acids. For instance, 3,5-dimethoxyphenylboronic acid can be coupled with 1,3-dimethoxynaphthalene under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted naphthalene derivatives.

Scientific Research Applications

7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene involves its interaction with specific molecular targets and pathways. For instance, it may act as a photosensitizer by generating singlet oxygen, which can induce cell death in targeted tissues . Additionally, its methoxy groups can participate in hydrogen bonding and other interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties

Properties

CAS No.

927884-96-6

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

7-(3,5-dimethoxyphenyl)-1,3-dimethoxynaphthalene

InChI

InChI=1S/C20H20O4/c1-21-16-8-15(9-17(11-16)22-2)13-5-6-14-7-18(23-3)12-20(24-4)19(14)10-13/h5-12H,1-4H3

InChI Key

VLOLJMSUXSWPAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.